4-Bromo-7-chloro-6-fluoroisoquinoline

Catalog No.
S838584
CAS No.
1375302-35-4
M.F
C9H4BrClFN
M. Wt
260.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-chloro-6-fluoroisoquinoline

CAS Number

1375302-35-4

Product Name

4-Bromo-7-chloro-6-fluoroisoquinoline

IUPAC Name

4-bromo-7-chloro-6-fluoroisoquinoline

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

InChI

InChI=1S/C9H4BrClFN/c10-7-4-13-3-5-1-8(11)9(12)2-6(5)7/h1-4H

InChI Key

LFSNMZKTWDLKEC-UHFFFAOYSA-N

SMILES

C1=C2C=NC=C(C2=CC(=C1Cl)F)Br

Canonical SMILES

C1=C2C=NC=C(C2=CC(=C1Cl)F)Br

4-Bromo-7-chloro-6-fluoroisoquinoline (CAS 1375302-35-4) is a highly functionalized N-heterocyclic building block engineered for advanced pharmaceutical synthesis, particularly in the development of antiviral agents such as SARS-CoV-2 main protease (Mpro) inhibitors [1]. The molecule features a precisely configured tri-halogenated core: a C4 bromine atom that serves as a highly reactive handle for transition-metal-catalyzed cross-coupling, alongside C6 fluorine and C7 chlorine substituents that modulate lipophilicity and steric volume [2]. For procurement teams and medicinal chemists, sourcing this exact scaffold pre-brominated eliminates the need for harsh, yield-reducing electrophilic halogenation steps, accelerating the downstream synthesis of complex, sterically demanding active pharmaceutical ingredients (APIs) [1].

Research Fit

Building block for kinase-focused library synthesis
Orthogonal halogens (Br > Cl >> F) for sequential cross-coupling
Fluorine may influence target selectivity (class-level report)
Scaffold reported in ROCK & HPK1 patent literature

Substituting 4-bromo-7-chloro-6-fluoroisoquinoline with simpler analogs, such as 4-bromoisoquinoline or unbrominated 7-chloro-6-fluoroisoquinoline, fundamentally compromises both synthetic efficiency and final API efficacy [1]. Attempting to use the unbrominated precursor forces manufacturers to perform an in-house electrophilic bromination (typically using NBS in acetic acid at 90 °C), which requires subsequent silica gel chromatography to remove succinimide byproducts and unreacted starting material [2]. Furthermore, the specific 6-fluoro-7-chloro substitution pattern provides critical Van der Waals interactions and metabolic resistance required for binding to specific viral protease pockets. Generic unfluorinated or unchlorinated scaffolds will fail to replicate the necessary pharmacokinetic profile and target affinity of the final drug candidate [1].

Substitution Risk

6-Fluorine selectivity modulation
Removal or repositioning of the 6-fluoro substituent may invert USP2/USP7 target preference (class-level evidence).
Reactivity sequence dependence
Alternative halogen patterns (e.g., 4-Cl, 7-Br) shift the cross-coupling reactivity gradient, reducing sequential functionalization efficiency.
Pharmacophore mismatch
Regioisomers without the 7-Cl/6-F arrangement may not reproduce the reported ROCK inhibitor pharmacophore context.

Elimination of High-Temperature Bromination Bottlenecks

Procuring 4-bromo-7-chloro-6-fluoroisoquinoline directly bypasses the need to brominate 7-chloro-6-fluoroisoquinoline in-house. Standard synthetic routes for this transformation require heating the unbrominated precursor with N-bromosuccinimide (NBS) in acetic acid at 90 °C for 3 hours, followed by solvent removal and silica gel chromatography [1]. By starting with the C4-brominated target compound, process chemists eliminate a 3-hour high-temperature reaction step and a resource-intensive purification cycle, moving directly into high-value cross-coupling reactions [1].

Evidence DimensionSynthetic steps to C4-functionalization readiness
Target Compound Data0 steps; directly ready for amination/coupling
Comparator Or Baseline7-Chloro-6-fluoroisoquinoline (Requires 1 step: 3 hours at 90 °C + chromatographic purification)
Quantified DifferenceSaves >3 hours of processing time and eliminates 1 equivalent of NBS and associated waste per batch.
ConditionsNBS (1.1 eq) in AcOH at 90 °C.

Direct procurement of the brominated scaffold significantly reduces cycle times and solvent waste in the early stages of API library synthesis.

Antifungal MIC
Data to verify
6.25 – 25 µg/mL
vs. C. albicans (broth dilution)
Supports antifungal screening context
Non-halogenated analogs show higher MIC; source review advised

Regioselective Cross-Coupling via Orthogonal Halogen Reactivity

The target compound features three distinct halogens, but the C4-bromine is specifically positioned to act as the primary site for oxidative addition. In documented Buchwald-Hartwig aminations (e.g., coupling with diphenylmethanimine using Pd(OAc)2 and Xantphos), the C4-Br bond reacts exclusively, leaving the C7-Cl and C6-F bonds intact [1]. Compared to a hypothetical multi-chlorinated analog (e.g., 4,7-dichloro-6-fluoroisoquinoline), the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond ensures strict regiocontrol. This orthogonal reactivity prevents the formation of complex regioisomer mixtures during downstream functionalization [2].

Evidence DimensionRegioselectivity in Palladium-catalyzed cross-coupling
Target Compound DataExclusive C4 reaction via C-Br cleavage
Comparator Or Baseline4,7-Dichloro-6-fluoroisoquinoline (Competitive C4/C7 cleavage risks)
Quantified Difference~13 kcal/mol thermodynamic advantage for C4-Br oxidative addition over C7-Cl.
ConditionsPd(OAc)2 (1 mol%), Xantphos (2 mol%), Cs2CO3 in dioxane.

Ensures high-yield, single-isomer product formation during the critical carbon-nitrogen bond-forming steps of pharmaceutical manufacturing.

Reactive Handles
Class-level inference
3 orthogonal halogens: 4-Br, 7-Cl, 6-F
Target: Br > Cl >> F reactivity
Mono-/di-halogen: 1–2 handles
Enables sequential multi-vector SAR
Pd-catalyzed cross-coupling conditions

Steric and Electronic Tuning for Protease Inhibitor Binding

The specific inclusion of both a 6-fluoro and a 7-chloro substituent on the isoquinoline core is critical for advanced target engagement, such as in SARS-CoV-2 Mpro inhibitors. Compared to a standard 4-bromoisoquinoline baseline, the target compound adds precisely localized steric bulk (Van der Waals radii: F = 1.47 Å, Cl = 1.75 Å) and increases the molecular weight by ~52.4 g/mol [1]. This specific halogenation pattern modulates the electron density of the isoquinoline ring and fills specific hydrophobic sub-pockets in viral targets, an effect that cannot be replicated by unsubstituted or mono-halogenated analogs [2].

Evidence DimensionCore scaffold molecular weight and steric substitution
Target Compound DataMW: 260.49 g/mol; highly tuned steric profile
Comparator Or Baseline4-Bromoisoquinoline (MW: 208.05 g/mol; lacks S1/S2 pocket-filling halogens)
Quantified Difference+52.44 g/mol mass difference with specific electronegative vector additions at C6 and C7.
ConditionsStructure-activity relationship (SAR) optimization for viral protease targets.

Provides the exact physicochemical properties required to achieve high binding affinity and metabolic stability in modern antiviral drug design.

USP Selectivity
Class-level inference
6-F switches USP2 vs. USP7 preference [1]
6-fluoroisoquinoline: selectivity inversion
Non-fluorinated: no modulation
Selectivity-determining substituent context
Recombinant USP2/USP7 assay [1]
ROCK Pharmacophore
Cross-study comparable
7-Cl/6-F pattern claimed in EP1899322A1 [1]
Target: matches claimed 7-Cl/6-F pharmacophore
Regioisomers: lack 7-Cl/6-F arrangement
Patent-reported core fragment
Sanofi-Aventis ROCK inhibitor patent [1]
Physicochemical Profile
Data to verify
Density1.7 g/cm³
Boiling Point338.3 °C
MW 260.49; BP 338.3 °C
Di-halogenated: MW ~181–226; lower BP
Supports purification & handling review
Predicted data (ChemSpider/ACD/Labs)
HPK1 Scaffold
Class-level inference
Isoquinoline core led to GNE-6893 [1]
Isoquinoline: validated fragment hit
Non-isoquinoline: require independent SAR
Supports HPK1 inhibitor research fit
SPR fragment screen; lead compound sub-nM range [1]

Synthesis of SARS-CoV-2 Main Protease (Mpro) Inhibitors

4-Bromo-7-chloro-6-fluoroisoquinoline is a validated, direct precursor for the synthesis of advanced antiviral agents targeting coronaviridae. The C4 position undergoes efficient Buchwald-Hartwig amination to install complex side chains, while the 6-fluoro-7-chloro motif is retained in the final API to maximize binding affinity within the viral protease active site [1].

Development of Kinase Inhibitor Libraries

The compound's orthogonal reactivity profile makes it an ideal scaffold for combinatorial chemistry. The highly reactive C4-bromine allows for rapid diversification via Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of isoquinoline-based kinase inhibitor libraries without competitive reactions at the C7-chlorine or C6-fluorine positions [2].

Metabolically Stable Agrochemical Discovery

In agricultural chemistry, the incorporation of multi-halogenated heterocycles is used to increase the half-life of active ingredients in the field. The specific 6-fluoro-7-chloro substitution provides a metabolically robust core that resists oxidative degradation, making this scaffold highly relevant for the development of next-generation fungicides or herbicides [1].

Application Fit

Application
Selection Property
Validation Focus
ROCK inhibitor development
7-Cl/6-F pharmacophore with 4-Br handle
Pharmacophore integrity & patent-reported SAR
HPK1-targeted library synthesis
Isoquinoline core with orthogonal halogens
Multi-vector SAR & kinome selectivity review
USP selectivity probe development
6-Fluorine selectivity-modulating substituent
USP2/USP7 target preference context
Antifungal lead optimization research
Tri-halogen scaffold with reported antifungal activity
MIC endpoint review & selectivity profiling

XLogP3

3.5

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